molecular formula C11H18O3 B599808 tert-butyl 3-cyclobutyl-3-oxopropanoate CAS No. 134302-09-3

tert-butyl 3-cyclobutyl-3-oxopropanoate

Cat. No.: B599808
CAS No.: 134302-09-3
M. Wt: 198.262
InChI Key: FPQNBUFJNDTMPS-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyclobutyl-3-oxopropanoate is a chemical compound with the empirical formula C10H16O3. It is used in various scientific research applications, particularly in the field of medicinal chemistry for the preparation of inhibitors targeting specific proteins involved in cancer.

Preparation Methods

The synthesis of tert-butyl 3-cyclobutyl-3-oxopropanoate involves a multi-step process. One common method includes the reaction of 5-cyclopropylcarbonyl-2,2-dimethyl-1,3-dioxan-4,6-dione with tert-butanol in the presence of dry toluene. The mixture is stirred and heated at 80°C for 4 hours. After cooling, the mixture is washed with water, dried with anhydrous sodium sulfate, treated with decolorizing charcoal, and filtered. The filtrate is then evaporated to dryness, and the residue is distilled to yield tert-butyl 3-cyclopropyl-3-oxopropanoate as a clear oil.

Chemical Reactions Analysis

Tert-butyl 3-cyclobutyl-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-cyclobutyl-3-oxopropanoate is primarily used in medicinal chemistry for the development of inhibitors targeting the KRAS G12C protein, which is implicated in various cancers. Additionally, it is used in the synthesis of complex bioactive molecules, including potential therapeutic agents for treating diseases such as cancer and autoimmune disorders.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclobutyl-3-oxopropanoate involves its interaction with specific molecular targets, such as the KRAS G12C protein. By binding to this protein, the compound inhibits its activity, thereby disrupting the signaling pathways that promote cancer cell growth and survival.

Comparison with Similar Compounds

Tert-butyl 3-cyclobutyl-3-oxopropanoate can be compared with similar compounds such as:

    Methyl 3-cyclobutyl-3-oxopropanoate: Similar in structure but with a methyl group instead of a tert-butyl group.

    Tert-butyl 3-formylphenylcarbamate:

    Tert-butyl (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methylcarbamate: Features an oxadiazole ring, which imparts different chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl 3-cyclobutyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-11(2,3)14-10(13)7-9(12)8-5-4-6-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQNBUFJNDTMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258504
Record name 1,1-Dimethylethyl β-oxocyclobutanepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134302-09-3
Record name 1,1-Dimethylethyl β-oxocyclobutanepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134302-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl β-oxocyclobutanepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a mixture of 100 ml of dichloromethane and 15 ml of pyridine was dissolved 12.2 g of meldrum's acid. Under cooling with ice, 10.0 g of cyclobutane carboxychloride was added dropwise to the solution, followed by stirring under room temperature for 2 hours. The solvent was removed under reduced pressure and to the residue was added water. The mixture was extracted with ethyl acetate. The extract was washed with 1N hydrochloric acid and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The residue was dissolved in 100 ml of tert-butanol and the solution was heated under reflux for 5 hours. The solvent was removed under reduced pressure and the residue was subjected to column chromatography using 100 g of silica gel. The oily titled compound (7.8 g) was obtained from a chloroform eluate fraction.
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
cyclobutane carboxychloride
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

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